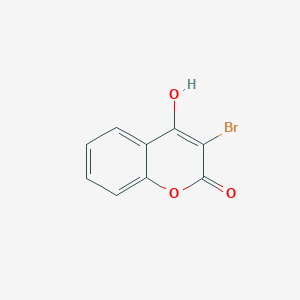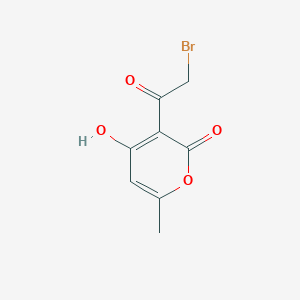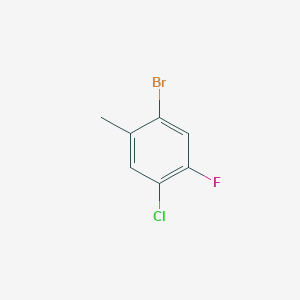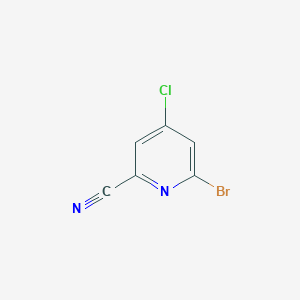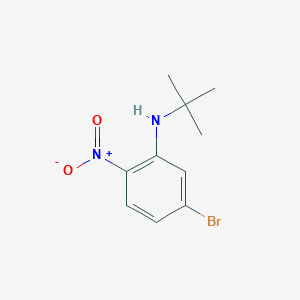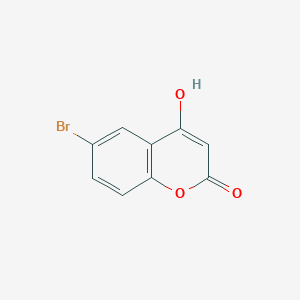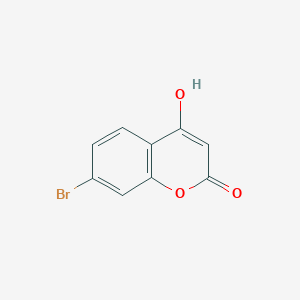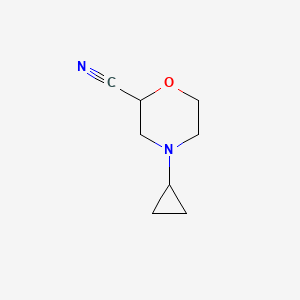
4-Cyclopropylmorpholine-2-carbonitrile
Overview
Description
“4-Cyclopropylmorpholine-2-carbonitrile” is a chemical compound with the CAS Number: 1354958-25-0 . It has a molecular weight of 152.2 and is typically in liquid form . This compound is used in scientific research due to its unique properties, making it suitable for various applications, including drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The IUPAC name of “4-Cyclopropylmorpholine-2-carbonitrile” is 4-cyclopropyl-2-morpholinecarbonitrile . The InChI code for this compound is 1S/C8H12N2O/c9-5-8-6-10 (3-4-11-8)7-1-2-7/h7-8H,1-4,6H2 .
Physical And Chemical Properties Analysis
“4-Cyclopropylmorpholine-2-carbonitrile” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.
Scientific Research Applications
Chemical Synthesis and Drug Development
Cyclopropyl Rings in Drug Molecules : The cyclopropyl ring is increasingly used in drug development for transitioning drug candidates from preclinical to clinical stages. This ring structure is valued for its conformational rigidity, which can enhance potency and reduce off-target effects by limiting the flexibility of the molecule (Talele, 2016).
Synthesis of Benzochromene Derivatives : Benzochromene derivatives, synthesized via a reaction involving arylaldehyde, malononitrile, and 2-naphthol, showed potent cytotoxic activity against HT-29 cells, a type of colorectal cancer cell line. These derivatives interact with DNA through groove binding, indicating potential chemotherapeutic applications (Hanifeh Ahagh et al., 2019).
Cyclopropanation and C-H Insertion Reactions : Research on the activation of unsaturated carbon-carbon bonds using transition metal catalysts explores the versatile reactivity of cyclopropenes. This work highlights the potential for developing new synthetic routes and drug molecules leveraging the unique properties of cyclopropyl groups (Archambeau et al., 2015).
Analytical and Medicinal Chemistry
Furoxans as Nitric Oxide Donors : Research on 4-Phenyl-3-furoxancarbonitrile demonstrated its ability to release nitric oxide in the presence of thiol cofactors, showing significant vasodilatory activity and potential as a treatment for cardiovascular diseases (Medana et al., 1994).
Safety And Hazards
The safety information for “4-Cyclopropylmorpholine-2-carbonitrile” indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements correspond to potential hazards related to harmful ingestion, skin contact, eye contact, and inhalation .
Future Directions
While specific future directions for “4-Cyclopropylmorpholine-2-carbonitrile” are not mentioned in the sources I found, it’s clear that compounds like this one have a wide range of potential applications in scientific research, including drug synthesis, catalysis, and material science. As our understanding of chemistry continues to grow, it’s likely that new uses for “4-Cyclopropylmorpholine-2-carbonitrile” and similar compounds will continue to be discovered .
properties
IUPAC Name |
4-cyclopropylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-8-6-10(3-4-11-8)7-1-2-7/h7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWCJDCVLUPWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylmorpholine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




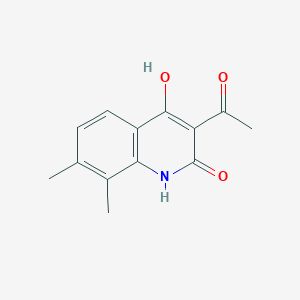
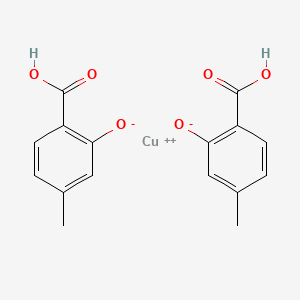
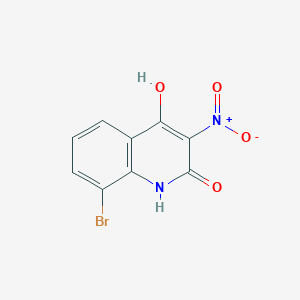
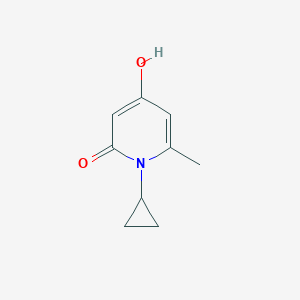
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
